molecular formula C18H18N2O3 B5657197 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5657197
M. Wt: 310.3 g/mol
InChI Key: QBRLEODNVYEHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole have been extensively studied. It has been shown to have low toxicity and is well-tolerated in animal models. In addition, it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its low toxicity and high purity. However, one of the limitations is its limited solubility in water, which may make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Finally, the development of more soluble derivatives may improve its use in lab experiments and potential clinical applications.
In conclusion, 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a promising chemical compound that has shown potential applications in various fields. Its low toxicity, high purity, and potential therapeutic applications make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves the reaction between 3-(4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole and benzyl bromide in the presence of a base. This method has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

The 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole compound has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In addition, it has also been studied for its antimicrobial and antifungal properties.

properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-4-7-14(8-5-12)18-19-17(23-20-18)11-13-6-9-15(21-2)16(10-13)22-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRLEODNVYEHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

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